molecular formula C19H17N3O4 B11005303 N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B11005303
M. Wt: 351.4 g/mol
InChI Key: UEPFNXGOCJUETE-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, which is known for its diverse biological activities, and a methoxyphenyl group, which can influence its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with the phthalazine derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Coupling Step: The final step involves coupling the intermediate with an appropriate carboxamide derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be studied for its potential biological activities. The phthalazine core is known for its antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it may interact with various biological targets, potentially leading to the development of new medications.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to these targets, while the phthalazine core can modulate biological activity through various pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-hydroxyphenyl)-2-oxoethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.

    N-[2-(4-nitrophenyl)-2-oxoethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological interactions. This makes it distinct from similar compounds with different substituents, potentially leading to unique applications and properties.

Biological Activity

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H17N3O4C_{19}H_{17}N_{3}O_{4} and exhibits a unique phthalazine core structure. The presence of a methoxy group and a carboxamide functional group enhances its reactivity and biological potential. Its molecular weight is approximately 300.31 g/mol, which contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Phthalazine Core : Starting from suitable precursors, the phthalazine structure is synthesized through cyclization reactions.
  • Introduction of Functional Groups : The methoxy and carboxamide groups are introduced in subsequent steps to enhance biological activity.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Anticancer Properties

Preliminary studies indicate that this compound exhibits promising anticancer activity:

  • Inhibition of Tumor Cell Proliferation : Research has shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies demonstrated a significant reduction in cell viability in breast cancer cell lines with IC50 values indicating effective potency against these cells .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • Mechanism of Action : It is believed to modulate inflammatory pathways by inhibiting specific enzymes related to inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). This modulation may lead to reduced production of pro-inflammatory cytokines .

Interaction with Biological Targets

This compound interacts with various biomolecules:

  • Enzyme Inhibition : Studies using surface plasmon resonance have shown that this compound can bind to metabolic enzymes, potentially altering their function and leading to therapeutic effects .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Study on Anticancer Activity : In vitro studies demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The study reported an increase in apoptotic markers such as Annexin V and cleaved caspases in treated cells .
  • Anti-inflammatory Effects : Another study evaluated the compound's ability to reduce edema in animal models of inflammation. Results indicated a significant decrease in paw swelling compared to control groups, suggesting effective anti-inflammatory action .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryModulates COX/LOX pathways
Enzyme interactionBinds to metabolic enzymes

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-22-19(25)15-6-4-3-5-14(15)17(21-22)18(24)20-11-16(23)12-7-9-13(26-2)10-8-12/h3-10H,11H2,1-2H3,(H,20,24)

InChI Key

UEPFNXGOCJUETE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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